molecular formula C12H14N2O3 B14594758 6-Methoxy-5-methyl-5-phenyldihydropyrimidine-2,4(1H,3H)-dione CAS No. 61257-29-2

6-Methoxy-5-methyl-5-phenyldihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B14594758
CAS No.: 61257-29-2
M. Wt: 234.25 g/mol
InChI Key: DSWVWLLBTKUGBZ-UHFFFAOYSA-N
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Description

6-Methoxy-5-methyl-5-phenyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound. It belongs to the class of dihydropyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a pyrimidine ring substituted with methoxy, methyl, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-methyl-5-phenyldihydropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction conditions often include the use of a catalyst such as hydrochloric acid or acetic acid, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-methyl-5-phenyldihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The methoxy, methyl, and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-methyl-5-phenyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-5-phenyldihydropyrimidine-2,4(1H,3H)-dione: Lacks the methoxy group.

    6-Methoxy-5-phenyldihydropyrimidine-2,4(1H,3H)-dione: Lacks the methyl group.

    6-Methoxy-5-methyl-5-phenyldihydropyrimidine-2,4-dione: Lacks the dihydro component.

Uniqueness

6-Methoxy-5-methyl-5-phenyldihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy, methyl, and phenyl groups can enhance its interactions with biological targets and improve its pharmacokinetic properties.

Properties

CAS No.

61257-29-2

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

6-methoxy-5-methyl-5-phenyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C12H14N2O3/c1-12(8-6-4-3-5-7-8)9(15)13-11(16)14-10(12)17-2/h3-7,10H,1-2H3,(H2,13,14,15,16)

InChI Key

DSWVWLLBTKUGBZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC(=O)NC1=O)OC)C2=CC=CC=C2

Origin of Product

United States

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